![molecular formula C14H19NO B4439111 N-cyclopropyl-3-(4-ethylphenyl)propanamide](/img/structure/B4439111.png)
N-cyclopropyl-3-(4-ethylphenyl)propanamide
Descripción general
Descripción
N-cyclopropyl-3-(4-ethylphenyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which has been shown to have a therapeutic effect in a variety of neurological disorders.
Mecanismo De Acción
N-cyclopropyl-3-(4-ethylphenyl)propanamide works by inhibiting GABA-AT, which results in an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal excitability. By increasing GABA levels, N-cyclopropyl-3-(4-ethylphenyl)propanamide has a calming effect on the brain, which can help to reduce seizures, anxiety, and other symptoms associated with neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of N-cyclopropyl-3-(4-ethylphenyl)propanamide are well-characterized. In addition to increasing GABA levels in the brain, N-cyclopropyl-3-(4-ethylphenyl)propanamide has been shown to have anti-convulsant, anxiolytic, and anti-depressant effects. It has also been shown to increase dopamine release in the brain, which may contribute to its potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclopropyl-3-(4-ethylphenyl)propanamide in lab experiments is its high potency and selectivity for GABA-AT. This allows researchers to study the effects of GABA modulation in a highly controlled manner. However, one limitation of using N-cyclopropyl-3-(4-ethylphenyl)propanamide is that it is not selective for GABA-AT in the brain, and can also inhibit GABA-AT in other tissues. This can lead to unwanted side effects and may limit its clinical utility.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-3-(4-ethylphenyl)propanamide. One area of interest is its potential as a treatment for other neurological disorders, such as Parkinson's disease and schizophrenia. Another area of research is the development of more selective inhibitors of GABA-AT, which could help to reduce the risk of side effects associated with non-selective inhibitors like N-cyclopropyl-3-(4-ethylphenyl)propanamide. Finally, there is also interest in exploring the potential of N-cyclopropyl-3-(4-ethylphenyl)propanamide as a tool for studying the role of GABA in the brain, and its potential as a target for drug development.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3-(4-ethylphenyl)propanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. In clinical trials, N-cyclopropyl-3-(4-ethylphenyl)propanamide has been tested as a treatment for cocaine addiction, and has shown promising results in reducing drug cravings and relapse rates.
Propiedades
IUPAC Name |
N-cyclopropyl-3-(4-ethylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-11-3-5-12(6-4-11)7-10-14(16)15-13-8-9-13/h3-6,13H,2,7-10H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBDACKCURCHII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.